molecular formula C11H11N3O2 B8392891 3-Methoxy-4-(pyrimidin-2-yloxy)aniline

3-Methoxy-4-(pyrimidin-2-yloxy)aniline

Cat. No.: B8392891
M. Wt: 217.22 g/mol
InChI Key: WIIJDHNSQPDACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(pyrimidin-2-yloxy)aniline is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring an aniline and a methoxy-substituted pyrimidine ring, is commonly found in compounds designed to inhibit key enzymatic targets. Scientific literature indicates that closely related pyrimidin-2-yloxy aniline derivatives are frequently utilized as core building blocks in the synthesis of potential therapeutic agents . A prominent application for this class of compounds is in the development of small molecule inhibitors targeting tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary mediator of tumor-associated angiogenesis, the process of forming new blood vessels that supply tumors with nutrients and oxygen . Inhibiting this receptor can suppress endothelial cell proliferation and is a validated strategy for anticancer therapy . Furthermore, analogous structures have been identified as important medicaments in the synthesis of anti-tumor drugs . Researchers value this compound for its versatility in chemical synthesis. It can be further functionalized, for example, by reacting with various isocyanates to form urea derivatives, which are a common pharmacophore in many kinase inhibitor scaffolds . The compound is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-methoxy-4-pyrimidin-2-yloxyaniline

InChI

InChI=1S/C11H11N3O2/c1-15-10-7-8(12)3-4-9(10)16-11-13-5-2-6-14-11/h2-7H,12H2,1H3

InChI Key

WIIJDHNSQPDACK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)OC2=NC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzene ring and the pyrimidine moiety, influencing their physicochemical properties and applications:

Compound Name Substituents Molecular Weight ([M+H]+) Synthesis Method Application References
3-Methoxy-4-(pyrimidin-2-yloxy)aniline Methoxy, pyrimidinyloxy Not reported Not specified Not specified -
4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yl-oxy]aniline Methyl, pyridylpyrimidinyloxy - Crystallization Anti-tumor drug synthesis
3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline Fluoro, thienopyrimidinyloxy - Iron powder, NH$_4$Cl Pharmaceutical intermediate
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline Methoxy, methylpiperazinyl 222.32 Hydrogenation (Pd/C) STK33 inhibitor intermediate
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline Dichloro, trifluoromethyl 299 Reductive amination Pharmaceutical intermediate
3-(2-Methyl-4-pyrimidinyl)aniline Methylpyrimidinyl 185.23 (C${11}$H${11}$N$_3$) Not specified Heterocyclic intermediate
Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Chloro (Cl) and trifluoromethyl (CF$_3$) groups enhance stability and alter reactivity. Electron-Donating Groups: Methoxy (-OCH$_3$) groups improve solubility and hydrogen-bonding capacity, as seen in 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (LCMS [M+H]+: 222.32) .

Heterocyclic Modifications: Thieno[3,2-d]pyrimidin-4-yloxy substituents () introduce a fused thiophene ring, which may enhance π-stacking interactions in biological systems.

Synthetic Routes :

  • Reductive amination using NaBH$4$/I$2$ () and hydrogenation with Pd/C () are common for secondary amine formation.
  • Iron powder and ammonium chloride () offer a cost-effective alternative for nitro group reduction.

Physicochemical Properties

  • Molecular Weight : Ranges from 185.23 (3-(2-Methyl-4-pyrimidinyl)aniline) to 299 (trifluoromethyl-substituted analog), impacting pharmacokinetic parameters like absorption and distribution .
  • Hydrogen Bonding : Methoxy and aniline groups facilitate intermolecular interactions, as evidenced by the crystal structure of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yl-oxy]aniline .

Q & A

Q. What biomarkers or assays are suitable for tracking metabolic pathways of this compound in vitro?

  • Methodology :
  • CYP450 inhibition assays : Use human liver microsomes to identify major metabolites via UPLC-QTOF.
  • Reactive intermediate trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS/MS .

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